molecular formula C13H14N2O2S B3157181 3-Amino-n-(2-methylphenyl)benzenesulfonamide CAS No. 847171-68-0

3-Amino-n-(2-methylphenyl)benzenesulfonamide

Cat. No.: B3157181
CAS No.: 847171-68-0
M. Wt: 262.33 g/mol
InChI Key: LQRNHCFDZCRUDR-UHFFFAOYSA-N
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Description

“3-Amino-n-(2-methylphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 926270-54-4 . It has a molecular weight of 262.33 . The compound is also known by its IUPAC name, N-(3-amino-2-methylphenyl)benzenesulfonamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H14N2O2S/c1-10-12(14)8-5-9-13(10)15-18(16,17)11-6-3-2-4-7-11/h2-9,15H,14H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 262.33 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

  • Photodynamic Therapy Applications :The compound has been utilized in the synthesis and characterization of new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base. These derivatives demonstrate significant potential in photodynamic therapy, particularly for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

  • Structural Analysis and Conformational Studies :Benzenesulfonamides, including variants of 3-Amino-n-(2-methylphenyl)benzenesulfonamide, have been investigated using rotational spectroscopy to determine their conformations and the influence of different substituents on their structures. These studies provide insights into the geometrical arrangements and bioactive conformations of these molecules (Vigorito et al., 2022).

  • Antimicrobial and Structural Characterization :Compounds derived from N-(2-aminophenyl)benzenesulfonamide have been characterized for their antimicrobial activity and structurally analyzed using spectroscopic techniques and X-ray diffraction. These studies also include theoretical analyses like Density Functional Theory (DFT) computations, providing insights into molecular geometry and electronic properties (Demircioğlu et al., 2018).

  • Chemical Decomposition Studies :The photolability of sulfamethoxazole, a derivative of this compound, in acidic aqueous solution has been studied, revealing the formation of various photoproducts. This research is essential in understanding the chemical decomposition pathways of such compounds (Zhou & Moore, 1994).

  • Synthesis of Potent Inhibitors and Pharmacological Evaluation :The compound has been used in synthesizing various derivatives which act as potent inhibitors in pharmacological studies. These studies include the inhibition of enzymes and the evaluation of compounds for potential medicinal applications, such as in anticancer or antibacterial treatments (Oinuma et al., 1991).

Biochemical Analysis

Biochemical Properties

3-Amino-n-(2-methylphenyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain sulfonamide receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over extended periods, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity or function. For instance, the compound may localize to the nucleus, where it can interact with DNA or nuclear proteins to modulate gene expression .

Properties

IUPAC Name

3-amino-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-5-2-3-8-13(10)15-18(16,17)12-7-4-6-11(14)9-12/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRNHCFDZCRUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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